REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:11][C:12]([OH:14])=[O:13].OS(O)(=O)=O.[CH3:20][CH2:21]O>>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:11][C:12]([O:14][CH2:20][CH3:21])=[O:13]
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Name
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|
Quantity
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2.52 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1OC)CC(=O)O
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Name
|
|
Quantity
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30 μL
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Type
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reactant
|
Smiles
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OS(=O)(=O)O
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Name
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|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was refluxed for 20 hours
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Duration
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20 h
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Type
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CONCENTRATION
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Details
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The resultant solution was concentrated
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Type
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DISSOLUTION
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Details
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dissolved in ether
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Type
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WASH
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Details
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the ether solution was washed with NaHCO3/aq (2×30 mL) and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
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|
Type
|
product
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Smiles
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COC1=C(C=CC=C1OC)CC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |